molecular formula C16H14ClN3OS2 B6505048 3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea CAS No. 1421445-30-8

3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea

Cat. No. B6505048
CAS RN: 1421445-30-8
M. Wt: 363.9 g/mol
InChI Key: HXQOZNXVQWJCCY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a thiophene ring, a urea linkage, and a chlorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The urea linkage (-NH-CO-NH-) is a functional group that features two amide linkages joined by a carbonyl (C=O) group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the thiazole and thiophene rings followed by the introduction of the urea linkage . The chlorophenyl group could be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, the urea linkage, and the chlorophenyl group. The presence of these groups would likely be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions. The urea linkage could potentially hydrolyze under acidic or basic conditions to yield amines and a carbonyl compound .

Scientific Research Applications

2-CMTU has been studied for its potential applications in scientific research. It has been used as an inhibitor of enzymes, a modulator of gene expression, and an anti-inflammatory agent. Additionally, it has been investigated for its ability to modulate the activity of G-protein coupled receptors and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-CMTU in laboratory experiments has a number of advantages. It is a small molecule, making it easy to synthesize and store. Additionally, its ability to modulate the activity of enzymes and G-protein coupled receptors makes it a useful tool for studying signal transduction pathways. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to maintain a consistent concentration.

Future Directions

There are a number of potential future directions for the study of 2-CMTU. It could be studied further as an inhibitor of enzymes involved in signal transduction pathways, as a modulator of G-protein coupled receptors, and as an anti-inflammatory agent. Additionally, it could be studied for its potential to modulate the activity of other proteins involved in signal transduction pathways, such as G-proteins, ion channels, and transcription factors. Furthermore, its ability to inhibit the growth of cancer cells could be explored further, as well as its potential applications in other diseases. Finally, its metabolism and pharmacokinetics could be studied in order to better understand its pharmacological properties.

Synthesis Methods

2-CMTU can be synthesized via a two-step process. The first step involves the reaction of 2-chlorophenyl-4-methylthiazole with thiophen-2-yl isocyanate in the presence of a base. This reaction yields the intermediate compound, 2-chlorophenyl-4-methylthiazol-5-ylmethyl isocyanate. The second step involves the reaction of the intermediate with thiophen-2-ylurea in the presence of a base, which yields 2-CMTU.

properties

IUPAC Name

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-10-13(9-18-16(21)20-14-7-4-8-22-14)23-15(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOZNXVQWJCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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